molecular formula C20H14N2O4S B2795025 N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 888413-37-4

N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2795025
CAS No.: 888413-37-4
M. Wt: 378.4
InChI Key: DECKYTFCNJSLCL-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that features a thiophene ring, a chromene moiety, and a carboxamide group

Scientific Research Applications

N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide has several applications in scientific research:

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The chromene moiety may also contribute to the compound’s biological activity by interacting with cellular pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its combination of a thiophene ring and a chromene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c1-21-17(23)13-8-9-27-19(13)22-18(24)15-10-14-12-5-3-2-4-11(12)6-7-16(14)26-20(15)25/h2-10H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECKYTFCNJSLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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